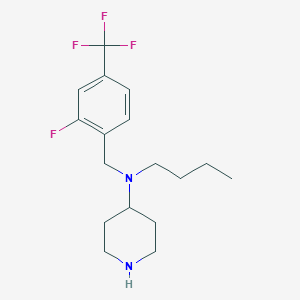
N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine is an organic compound that features a piperidine ring substituted with a butyl group and a benzylamine moiety containing fluorine and trifluoromethyl groups. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
-
Formation of the Benzylamine Intermediate: : The synthesis begins with the preparation of 2-fluoro-4-(trifluoromethyl)benzylamine. This can be achieved by the reduction of 2-fluoro-4-(trifluoromethyl)benzaldehyde using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol .
-
Alkylation of Piperidine: : The next step involves the alkylation of piperidine with the benzylamine intermediate. This can be carried out using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
-
Introduction of the Butyl Group: : Finally, the butyl group is introduced via a nucleophilic substitution reaction using butyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, potassium carbonate
Solvents: Methanol, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C17H24F4N2 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-butyl-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C17H24F4N2/c1-2-3-10-23(15-6-8-22-9-7-15)12-13-4-5-14(11-16(13)18)17(19,20)21/h4-5,11,15,22H,2-3,6-10,12H2,1H3 |
Clé InChI |
WJIZCOCYXFOHLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC1=C(C=C(C=C1)C(F)(F)F)F)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


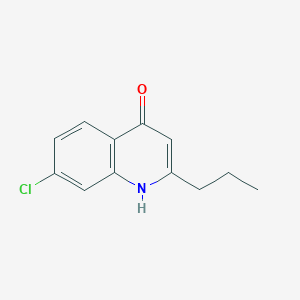
![(2S,3aR,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13716841.png)
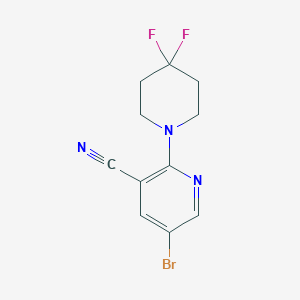
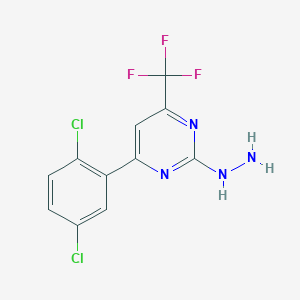

![3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13716864.png)

![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole](/img/structure/B13716876.png)

![N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716887.png)

![2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716894.png)
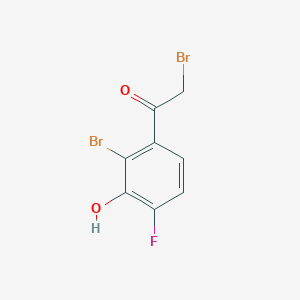
![7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13716906.png)
